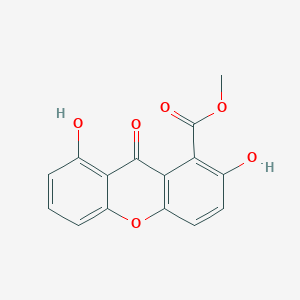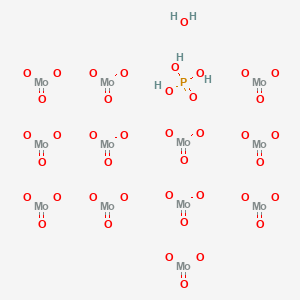
Phosphomolybdic acid
描述
It is a heteropolyacid that is freely soluble in water and polar organic solvents such as ethanol . This compound is known for its strong oxidizing properties and is widely used in various scientific and industrial applications.
作用机制
- Role : It acts as a catalyst in certain reactions and plays a role in staining techniques used in histology .
- Resulting Changes : When conjugated unsaturated compounds are present, PMA reduces to molybdenum blue, intensifying the color with an increasing number of double bonds in the molecule being stained .
- Affected Pathways : Phosphomolybdic acid is occasionally used as a catalyst in acid-catalyzed reactions in organic synthesis. For example, it enhances the Skraup reaction for synthesizing substituted quinolines .
Target of Action
Mode of Action
Biochemical Pathways
生化分析
Biochemical Properties
Phosphomolybdic acid hydrate plays a significant role in biochemical reactions due to its strong oxidizing properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a stain in histology for developing thin-layer chromatography plates, staining phenolics, hydrocarbon waxes, alkaloids, and steroids. Conjugated unsaturated compounds reduce this compound hydrate to molybdenum blue, with the color intensity increasing with the number of double bonds in the molecule being stained .
Cellular Effects
This compound hydrate affects various types of cells and cellular processes. It influences cell function by acting as an oxidizing agent, which can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For example, it is used in the Skraup reaction for the synthesis of substituted quinolines, which can affect cellular processes .
Molecular Mechanism
The molecular mechanism of this compound hydrate involves its strong oxidizing properties. It can act as a catalyst in acid-catalyzed reactions, such as the Skraup reaction. This compound can bind to biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The reduction of this compound hydrate to molybdenum blue by conjugated unsaturated compounds is a key reaction that highlights its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound hydrate can change over time. The compound is stable under standard conditions but can degrade under certain conditions. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where the compound’s oxidizing properties can lead to sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound hydrate vary with different dosages in animal models. At low doses, it can act as an effective catalyst in biochemical reactions. At high doses, it can exhibit toxic or adverse effects due to its strong oxidizing properties. Threshold effects have been observed, where the compound’s impact on cellular function increases significantly beyond a certain dosage .
Metabolic Pathways
This compound hydrate is involved in various metabolic pathways, particularly those involving oxidation-reduction reactions. It interacts with enzymes and cofactors that facilitate these reactions, leading to changes in metabolic flux and metabolite levels. The compound’s role as an oxidizing agent is central to its involvement in these pathways .
Transport and Distribution
Within cells and tissues, this compound hydrate is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation within specific cellular compartments. The compound’s solubility in water and polar organic solvents facilitates its transport and distribution .
Subcellular Localization
This compound hydrate is localized within specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its function. For example, its role in staining and catalysis is dependent on its localization within the cell .
准备方法
Phosphomolybdic acid can be synthesized through several methods. One common method involves dissolving sodium molybdate in water, followed by the addition of phosphoric acid and concentrated hydrochloric acid. The mixture is then extracted with ether, cooled, and recrystallized to obtain the target compound . Another method involves adding molybdenum trioxide to water, followed by the addition of phosphoric acid and boiling the mixture for several hours. The solution is then filtered, and the filtrate is treated with hydrogen peroxide to yield this compound crystals .
化学反应分析
Phosphomolybdic acid undergoes various chemical reactions, including oxidation, reduction, and acid-catalyzed reactions. It is a strong oxidizing agent and can be reduced to molybdenum blue by conjugated unsaturated compounds . It is also used as a catalyst in organic synthesis, such as in the Skraup reaction for the synthesis of substituted quinolines . Common reagents used in these reactions include hydrogen peroxide, nitric acid, and sulfuric acid . The major products formed from these reactions depend on the specific reactants and conditions used.
科学研究应用
Phosphomolybdic acid has a wide range of scientific research applications. In chemistry, it is used as a stain for developing thin-layer chromatography plates and for staining phenolics, hydrocarbon waxes, alkaloids, and steroids . In biology, it is a component of Masson’s trichrome stain, which is used for staining muscle and collagen . In medicine, it is used in the preparation of catalysts for producing ultra-low sulfur diesel . In industry, it is used as a precursor material for the synthesis of composites of graphene oxide, carbon nanotubes, and molybdenum compounds .
相似化合物的比较
Phosphomolybdic acid is similar to other heteropolyacids, such as phosphotungstic acid and silicotungstic acid . it is unique in its ability to act as a strong oxidizing agent and its versatility in various applications. Phosphotungstic acid, for example, is also used as a stain in histology and as a catalyst in organic synthesis, but it has different chemical properties and reactivity compared to this compound hydrate .
Similar compounds include:
- Phosphotungstic acid
- Silicotungstic acid
- Molybdophosphoric acid
This compound stands out due to its specific oxidizing capabilities and its wide range of applications in different fields.
属性
IUPAC Name |
phosphoric acid;trioxomolybdenum;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12Mo.H3O4P.H2O.36O/c;;;;;;;;;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;(H3,1,2,3,4);1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDXOPNEMCREGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.OP(=O)(O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H5Mo12O41P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1843.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bright yellow solid; [Merck Index] Yellow, odorless crystalline powder; [EM Science MSDS] | |
| Record name | Phosphomolybdic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16600 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
51429-74-4 | |
| Record name | Phosphomolybdic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051429744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHOSPHOMOLYBDIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN225F04V1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


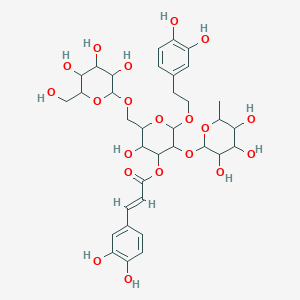
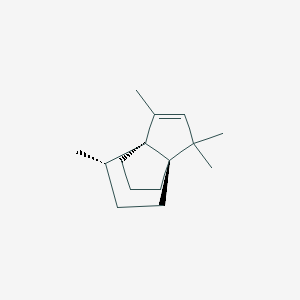
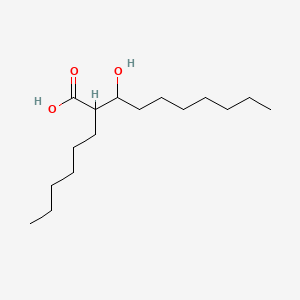
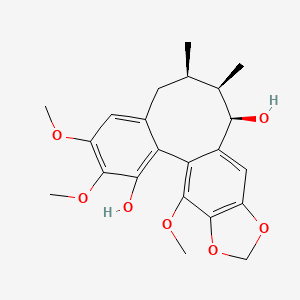
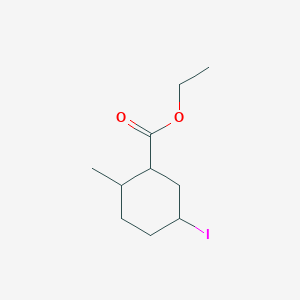
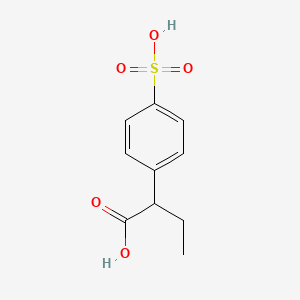
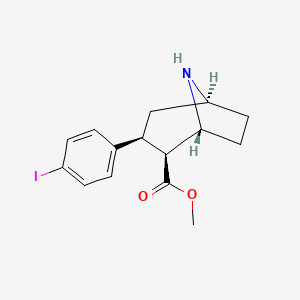
![(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1255651.png)

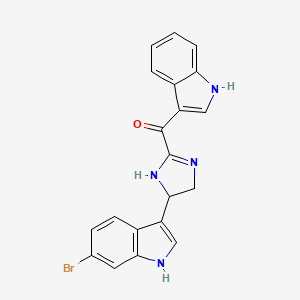

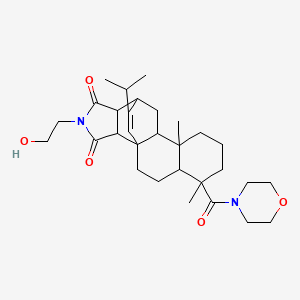
![2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B1255659.png)
